1-[4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-3-nitrophenyl]-1-ethanone
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Overview
Description
1-[4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-3-nitrophenyl]-1-ethanone is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group, a nitrophenyl group, and a pyridinyl moiety
Scientific Research Applications
1-[4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-3-nitrophenyl]-1-ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential as a bioactive compound. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties. The compound’s structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
Mode of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst, resulting in the formation of a new carbon-carbon bond . The exact interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
The compound might be involved in the suzuki–miyaura cross-coupling reaction, which is a key process in organic synthesis
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-3-nitrophenyl]-1-ethanone typically involves multiple steps:
Formation of the Pyridinyl Intermediate: The initial step involves the preparation of the 3-chloro-5-(trifluoromethyl)-2-pyridinyl intermediate
Coupling with Phenol Derivative: The pyridinyl intermediate is then coupled with a phenol derivative to form the phenoxy-pyridinyl compound. This step often requires the use of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a base.
Nitration: The phenoxy-pyridinyl compound undergoes nitration to introduce the nitro group. This is typically done using a mixture of concentrated nitric acid and sulfuric acid.
Final Coupling: The final step involves coupling the nitrated phenoxy-pyridinyl compound with ethanone under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-3-nitrophenyl]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and nitro positions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in DMSO.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of alkoxy or amino groups at the chloro or nitro positions.
Comparison with Similar Compounds
Similar Compounds
2-[4-(3-Chloro-5-trifluoromethyl-2-pyridinyl)oxy]phenoxypropanoic acid: Similar in structure but differs in the presence of a propanoic acid group instead of an ethanone group.
4-(2-Chloro-5-(trifluoromethyl)phenoxy)methyl phenylboronic acid: Contains a boronic acid group, which imparts different reactivity and applications.
tert-Butyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate: Features a urea linkage and a picolinate group, offering distinct biological activities.
Uniqueness
1-[4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-3-nitrophenyl]-1-ethanone stands out due to its combination of a trifluoromethyl group, a nitrophenyl group, and a pyridinyl moiety
Properties
IUPAC Name |
1-[4-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-3-nitrophenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N2O4/c1-12(28)14-4-7-20(19(9-14)27(29)30)31-16-5-2-13(3-6-16)8-18-17(22)10-15(11-26-18)21(23,24)25/h2-7,9-11H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCFBUBFFGUNBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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